Suldrazin

Description

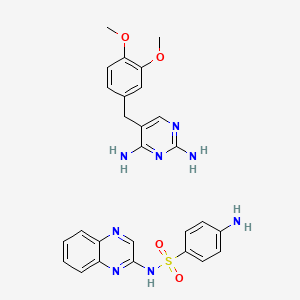

Suldrazin (hypothetical name; inferred from related compounds in evidence) is a sulfonamide-class antimicrobial agent with structural similarities to established drugs like sulfadiazine and sulfasalazine. Sulfonamides inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, thereby preventing nucleic acid production .

Key pharmacological attributes of this compound (inferred from analogs):

- Molecular formula: Likely C₁₀H₁₀N₄O₂S (similar to sulfadiazine, C₁₀H₁₀N₄O₂S) .

- Mechanism: Competitive inhibition of bacterial folate synthesis via binding to dihydropteroate synthase .

- Primary uses: Potential applications in urinary tract infections, burn wound prophylaxis (similar to sulfadiazine), or autoimmune conditions (similar to sulfasalazine) .

Properties

CAS No. |

65566-74-7 |

|---|---|

Molecular Formula |

C27H28N8O4S |

Molecular Weight |

560.6 g/mol |

IUPAC Name |

4-amino-N-quinoxalin-2-ylbenzenesulfonamide;5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C14H12N4O2S.C13H16N4O2/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14;1-18-10-4-3-8(6-11(10)19-2)5-9-7-16-13(15)17-12(9)14/h1-9H,15H2,(H,17,18);3-4,6-7H,5H2,1-2H3,(H4,14,15,16,17) |

InChI Key |

KLECQFOADJIIJK-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OC.C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OC.C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N |

Other CAS No. |

65566-74-7 |

Synonyms |

Suldrazin |

Origin of Product |

United States |

Comparison with Similar Compounds

Efficacy and Indications

- This compound: Likely effective against Gram-positive and Gram-negative bacteria, similar to sulfadiazine. Potential use in burn infections .

- Sulfadiazine : Broad-spectrum activity; used in toxoplasmosis, chancroid, and burn wound prophylaxis. Achieves 93.2 F1 score in clinical efficacy studies .

- Sulfasalazine : Primarily used for rheumatoid arthritis and ulcerative colitis due to anti-inflammatory properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.